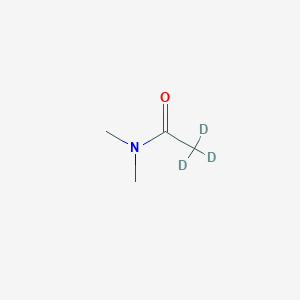

N,N-Dimethylacetamide-2,2,2-D3

描述

Contextualization of Deuterated Amides in Advanced Chemical and Materials Science

Deuterated amides, including N,N-Dimethylacetamide-2,2,2-D3, are playing an increasingly crucial role in both advanced chemical and materials science. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This effect is a powerful tool for elucidating reaction mechanisms. nih.gov

In pharmaceutical research, the incorporation of deuterium into drug molecules can modify their metabolic pathways, potentially leading to improved pharmacokinetic profiles. rsc.orgmedchemexpress.com Deuterium labeling is also an invaluable technique for monitoring the fate of molecules in biological systems and for quantitative analysis using mass spectrometry. nih.govmedchemexpress.com In materials science, deuterated solvents are utilized in nuclear magnetic resonance (NMR) spectroscopy to avoid interference from proton signals, allowing for clearer characterization of novel materials. Furthermore, the use of deuterated compounds is expanding into areas like polymer science and electrochemistry, where isotopic substitution can influence material properties and reaction efficiencies. researchgate.net

Foundational Role of N,N-Dimethylacetamide and its Site-Specific Deuterated Analogs

N,N-Dimethylacetamide (DMAc) is a versatile and widely used aprotic polar solvent with a high boiling point and miscibility with water and most organic solvents. wikipedia.org Its applications are extensive, ranging from a reaction medium in organic synthesis and the production of polymers like polyacrylonitrile (B21495) and spandex to its use in the manufacturing of pharmaceuticals and adhesives. wikipedia.orgatamanchemicals.com DMAc's ability to dissolve a wide range of substances and its stability in the presence of strong bases make it an indispensable solvent in many industrial and laboratory processes. wikipedia.orgchemicalbook.com

Site-specific deuterated analogs of DMAc, such as this compound, leverage the foundational properties of the parent compound while adding the benefits of isotopic labeling. The specific placement of deuterium atoms allows researchers to track the acetyl group through complex reactions or to probe interactions at that particular site within a molecule. This precision is critical for detailed mechanistic studies and for understanding the subtle interplay of molecular forces.

Scholarly Avenues and Research Trajectories for this compound Investigations

The research applications for this compound are primarily centered on its use as a tool for mechanistic elucidation and as an internal standard. Current and future research trajectories include:

Mechanistic Studies: By incorporating this compound into a reaction, chemists can determine whether the C-H bonds at the acetyl position are broken during the reaction. This is achieved by analyzing the products for the presence and location of deuterium, providing direct evidence for or against a particular reaction pathway.

Internal Standards for Mass Spectrometry: Due to its similar chemical properties to the non-deuterated form, this compound is an ideal internal standard for quantitative analysis by mass spectrometry. medchemexpress.com It co-elutes with the analyte of interest but is easily distinguished by its higher mass, allowing for accurate quantification in complex matrices.

NMR Solvent: While fully deuterated solvents like DMAc-d9 are more common for eliminating proton signals in NMR, partially deuterated solvents can be used in specialized NMR experiments to probe specific solvent-solute interactions or to study isotopic effects on chemical shifts.

Interactive Data Tables

Table 1: Physicochemical Properties of N,N-Dimethylacetamide and its Deuterated Analog

| Property | N,N-Dimethylacetamide | This compound |

| CAS Number | 127-19-5 lgcstandards.com | 20255-66-7 lgcstandards.com |

| Molecular Formula | C4H9NO wikipedia.org | C4H6D3NO |

| Molar Mass | 87.12 g/mol wikipedia.org | 90.14 g/mol |

| Boiling Point | 165-166 °C sigmaaldrich.com | Not readily available |

| Melting Point | -20 °C wikipedia.org | Not readily available |

| Density | 0.94 g/cm³ at 20 °C sigmaaldrich.com | Not readily available |

Table 2: Research Applications of Deuterated Amides

| Research Area | Application | Key Benefit |

| Pharmaceutical Sciences | Improving drug metabolism and pharmacokinetic (ADME) properties. rsc.org | Enhanced therapeutic profiles. rsc.org |

| Mechanistic Chemistry | Elucidating reaction pathways through the kinetic isotope effect. nih.gov | Detailed understanding of reaction mechanisms. nih.gov |

| Analytical Chemistry | Serving as internal standards for mass spectrometry. medchemexpress.com | Accurate quantification of analytes. medchemexpress.com |

| Materials Science | Probing material structures using NMR spectroscopy. | Clearer structural characterization. |

| Electrochemistry | Modifying reaction efficiencies and functional group tolerance. researchgate.net | Development of novel and efficient synthetic methods. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trideuterio-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for N,n Dimethylacetamide 2,2,2 D3

Chemoenzymatic and Chemical Synthesis Approaches for Acyl Deuteration

The most direct and widely employed method for the synthesis of N,N-Dimethylacetamide-2,2,2-D3 involves the use of a deuterated precursor for the acetyl group. This approach ensures that the deuterium (B1214612) atoms are incorporated with high regioselectivity at the desired C-2 position.

The primary chemical synthesis route is analogous to the commercial production of standard N,N-Dimethylacetamide (DMAc). wikipedia.orgatamanchemicals.com It involves the reaction of dimethylamine (B145610) with a deuterated acetic acid derivative. The common starting materials are acetic-d3 acid (CD3COOH) or acetyl-d3 chloride (CD3COCl).

The reaction with acetyl-d3 chloride and dimethylamine is a robust method:

CD3COCl + 2(CH3)2NH → CD3CON(CH3)2 + (CH3)2NH2+Cl−

Alternatively, the dehydration of the salt formed between dimethylamine and acetic-d3 acid can also yield the desired product. wikipedia.org

While chemoenzymatic methods are powerful for challenging transformations, such as the enantioselective installation of deuterium, the synthesis of this compound is typically achieved through more straightforward chemical synthesis. researchgate.net The high efficiency and regiospecificity of using deuterated acyl precursors often make complex enzymatic routes unnecessary for this specific molecule. General strategies for acyl deuteration, such as the reductive deuteration of acyl chlorides, are also established but are more applicable to the synthesis of deuterated alcohols rather than amides. nih.govmdpi.com

| Synthetic Route | Reactants | Key Advantages |

| Amidation | Acetyl-d3 chloride and Dimethylamine | High yield, excellent regioselectivity, straightforward procedure. |

| Dehydration | Salt of Acetic-d3 acid and Dimethylamine | Utilizes readily available deuterated acetic acid. wikipedia.org |

Isotopic Enrichment Techniques and Post-Synthetic Deuterium Incorporation

Isotopic enrichment refers to the percentage of molecules in which the target hydrogen atoms have been successfully replaced by deuterium. Achieving high isotopic enrichment is paramount for the utility of the labeled compound.

In the context of this compound synthesized from deuterated precursors, the final isotopic enrichment is primarily determined by the isotopic purity of the starting material (e.g., acetyl-d3 chloride). Therefore, sourcing highly enriched precursors is the most critical factor.

Post-synthetic deuterium incorporation, often achieved through hydrogen-isotope exchange (HIE) reactions, is a common strategy for labeling complex molecules at a late stage. acs.orgx-chemrx.com These reactions are typically catalyzed by metals such as palladium or ruthenium and use a deuterium source like deuterium oxide (D2O) or deuterium gas (D2). acs.orgresearchgate.netyoutube.com However, this approach is not practical for introducing deuterium at the acetyl methyl group of N,N-Dimethylacetamide. The C-H bonds of the acetyl group are not sufficiently acidic to undergo base-catalyzed exchange, and metal-catalyzed HIE would likely lack the required selectivity, potentially causing deuteration at the N-methyl groups as well. mdpi.com Therefore, for this compound, maximizing isotopic enrichment relies on the synthetic approach rather than post-synthetic modification.

Techniques to maximize enrichment during synthesis include:

Using High-Purity Reagents: Employing a starting deuterated acylating agent with an isotopic purity of >99% is essential.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the introduction of atmospheric moisture (H2O), which could potentially lead to back-exchange or the formation of non-deuterated byproducts.

Analytical Validation of Deuterium Content and Regiospecificity

Confirming the isotopic purity and the specific location of the deuterium atoms is a crucial step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach for this validation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the precise location of deuterium atoms. rug.nl

¹H NMR: In the proton NMR spectrum of this compound, the singlet corresponding to the acetyl methyl protons (typically around 2.0 ppm) will be absent or significantly diminished, providing direct evidence of successful deuteration at that position. wikipedia.org

²H NMR: Deuterium NMR will show a signal in the region corresponding to the acetyl methyl group, confirming the presence of deuterium at the intended site. wikipedia.org Quantitative ²H NMR can also be used to determine site-specific deuterium-to-hydrogen ratios. acs.org

¹³C NMR: The carbon signal of the deuterated methyl group will appear as a multiplet due to C-D coupling, and its chemical shift may be slightly different from the non-deuterated analogue.

By analyzing the molecular ion peak, a successful synthesis will show a mass increase of three units compared to the unlabeled compound.

The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of molecules that are fully deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0). This allows for a precise calculation of isotopic purity. almacgroup.comalmacgroup.com Electrospray ionization (ESI) is a common method used for this analysis. nih.gov

| Analytical Technique | Parameter Measured | Information Provided |

| ¹H NMR | Absence of proton signal | Confirms regiospecificity of deuteration. wikipedia.org |

| ²H NMR | Presence of deuterium signal | Confirms presence and location of deuterium. wikipedia.orgacs.org |

| High-Resolution MS | Mass-to-charge ratio (m/z) and isotopic distribution | Determines isotopic enrichment and overall purity. rsc.orgnih.gov |

Advanced Purification Protocols for High-Purity this compound

Achieving high chemical purity is as important as high isotopic enrichment, especially when the compound is used as an analytical standard. As a high-boiling liquid (boiling point ~165 °C), N,N-Dimethylacetamide is amenable to purification by distillation. wikipedia.org

Fractional Distillation: This is the primary method for purifying the final product.

Atmospheric Distillation: Suitable for separating the product from non-volatile impurities or reagents with significantly different boiling points. rochester.edu

Vacuum Distillation: This technique is employed to lower the boiling point of the compound, which can prevent thermal decomposition and is effective for separating it from other volatile impurities. rochester.eduuniversallab.org

Removal of Protic Impurities: Deuterated solvents are often hygroscopic, and residual water (H2O) or other protic impurities can compromise their isotopic integrity and chemical purity. sigmaaldrich.com

Drying Agents: Before final distillation, the crude product can be treated with a suitable drying agent, such as calcium hydride (CaH2), to remove water and residual acetic acid. universallab.org

Column Purification: Passing the solvent through a column of activated alumina (B75360) or molecular sieves can effectively remove trace amounts of water and other polar impurities. caltech.edualfa-chemistry.com This is a common final step in solvent purification systems.

| Purification Method | Target Impurity | Description |

| Vacuum Distillation | High-boiling and low-boiling organic impurities, salts. | Separation based on differences in boiling points at reduced pressure to prevent decomposition. rochester.eduuniversallab.org |

| Treatment with Drying Agents (e.g., CaH2) | Water, acidic impurities. | Chemical reaction to remove protic contaminants prior to distillation. universallab.org |

| Passage through Activated Alumina | Water, polar impurities. | Adsorption of trace contaminants to achieve very high purity. caltech.edu |

Spectroscopic Applications of N,n Dimethylacetamide 2,2,2 D3 in Advanced Analytical Chemistry

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the substitution of protons with deuterium (B1214612) nuclei, which have a different gyromagnetic ratio and a spin quantum number of 1, offers significant advantages. DMAc-d3 is utilized as a specialized solvent or internal standard to probe complex molecular systems and elucidate structural and dynamic information.

Resolution Enhancement in Proton NMR of Complex Mixtures

One of the primary challenges in the ¹H NMR analysis of complex samples, such as biological extracts or reaction mixtures, is severe signal overlap, which complicates spectral interpretation and quantification. slu.se The use of deuterated solvents is a standard method to mitigate this issue by eliminating large solvent signals from the spectrum. While commonly used deuterated solvents like chloroform-d (B32938) or DMSO-d6 are effective, DMAc-d3 offers specific advantages when DMAc itself is the solvent of choice for a particular analyte.

By replacing the acetyl protons of DMAc with deuterium, the intense singlet signal from this methyl group is removed from the ¹H NMR spectrum. This spectral simplification is crucial when analyte signals fall in the same region as the residual proton signal of the non-deuterated solvent, thereby enhancing the resolution and allowing for the unambiguous identification and quantification of compounds of interest. slu.se This is particularly beneficial in metabolomics and pharmaceutical studies where analytes are often present in low concentrations within a complex matrix.

Application in Carbon-13 and Nitrogen-15 NMR Structural Elucidation

Isotopic labeling with stable isotopes like ¹³C and ¹⁵N is a cornerstone of NMR-based structural biology and organic chemistry. mdpi.com N,N-Dimethylacetamide-2,2,2-D3 can play a supportive role in these experiments. In ¹³C NMR spectroscopy, the carbon atom attached to the three deuterium atoms (the -CD₃ group) exhibits distinct characteristics. Due to the spin-1 nature of deuterium, the signal for this carbon appears as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to one-bond carbon-deuterium (¹J C-D) coupling. Furthermore, the Nuclear Overhauser Effect (NOE) enhancement, which typically boosts the signal intensity of protonated carbons, is absent for the deuterated carbon. This results in a signal of significantly lower intensity, which can be a definitive marker for assigning the acetyl methyl carbon in a complex molecule.

Similarly, in ¹⁵N NMR, while the deuterium labeling in DMAc-d3 is remote from the nitrogen atom, subtle long-range isotope effects on the ¹⁵N chemical shift can sometimes be observed. More significantly, when studying interactions between a solute and DMAc-d3 as the solvent, the deuteration helps in simplifying NOE-based experiments (e.g., ¹H-¹⁵N NOESY), by removing potential NOE cross-peaks involving the solvent's acetyl protons, thus aiding in the structural elucidation of the solute. nih.gov

Table 1: Expected NMR Spectral Features of the Acetyl Group in DMAc vs. DMAc-d3

| Nucleus | N,N-Dimethylacetamide (DMAc) | This compound (DMAc-d3) | Rationale for Difference |

|---|---|---|---|

| ¹H | Singlet (~2.08 ppm) | Signal absent (or very low intensity residual) | Protons replaced by deuterium. |

| ¹³C | Quartet (~21.4 ppm) | Multiplet (septet), lower intensity | C-D coupling and lack of NOE from attached deuterium. |

| ²H | Signal absent | Singlet (~2.08 ppm) | Presence of deuterium at this position. |

Investigations of Internal Rotation and Conformational Dynamics via Deuterium Labeling

N,N-Dimethylacetamide exhibits hindered rotation around the amide C-N bond due to its partial double bond character. researchgate.netgustavus.edu This results in two distinct signals for the N-methyl groups at low temperatures, which broaden and coalesce into a single signal as the temperature increases and the rate of rotation becomes faster on the NMR timescale. gustavus.edu This phenomenon provides a classic system for studying conformational dynamics.

Deuterium labeling at the acetyl group, as in DMAc-d3, offers a refined method to probe these dynamics. By acquiring temperature-dependent ²H (deuterium) NMR spectra, one can monitor the internal rotation without interference from the proton signals. Although the acetyl group itself does not show distinct conformers due to free rotation around the C-C bond, its isotopic substitution can influence the electronic environment and subtly affect the rotational barrier of the C-N bond. More importantly, using DMAc-d3 as a labeled component in a larger molecule allows researchers to isolate and study the dynamics specifically related to that part of the structure, providing clearer insights into the activation parameters (ΔG‡, ΔH‡, and ΔS‡) of the rotational process. researchgate.net

Vibrational Spectroscopy (FTIR and Raman) for Molecular Interaction Studies

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for investigating molecular structure and intermolecular interactions like hydrogen bonding. semanticscholar.orgresearchgate.net The frequency of a specific vibrational mode is dependent on the masses of the atoms involved and the strength of the bond between them.

The substitution of hydrogen with heavier deuterium in DMAc-d3 leads to a predictable shift of vibrational frequencies to lower wavenumbers (the isotopic shift). Specifically, the C-H stretching and bending modes of the acetyl methyl group are replaced by C-D modes at significantly different spectral positions. ias.ac.in

Table 2: Comparison of Vibrational Frequencies for C-H vs. C-D Bonds

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

|---|---|---|

| Stretching | 2850 - 3000 | ~2100 - 2250 |

This isotopic labeling is invaluable for studying molecular interactions. For instance, when investigating the hydrogen bonding between DMAc and a proton donor like an alcohol, the carbonyl (C=O) stretching band of DMAc is typically monitored. researchgate.netpku.edu.cn If the experiment is conducted with other C-H containing species, spectral overlap can obscure the analysis. By using DMAc-d3, the C-D vibrational modes are shifted away from the C-H regions, providing a clearer spectral window to observe the subtle changes in other vibrational bands upon interaction. researchgate.net This allows researchers to precisely track how interactions at the carbonyl group or other parts of a complex system affect the acetyl group, and vice-versa, without spectral ambiguity.

Mass Spectrometry for Quantitative Analysis and Tracing

Mass spectrometry (MS) is a fundamental analytical technique for the identification and quantification of chemical substances. Stable isotope-labeled compounds are widely used as internal standards in quantitative MS to improve accuracy and precision. medchemexpress.com this compound, with a molecular weight approximately 3 Daltons higher than its non-labeled counterpart, is an ideal internal standard for the quantification of DMAc. nist.gov

In a typical quantitative workflow, a known amount of DMAc-d3 is added to a sample containing an unknown quantity of DMAc. shimadzu.com The sample is then processed and analyzed, often by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The analyte (DMAc) and the internal standard (DMAc-d3) co-elute but are distinguished by their different mass-to-charge (m/z) ratios in the mass spectrometer.

Because the deuterated standard has virtually identical chemical and physical properties to the analyte, it experiences the same losses during sample preparation, extraction, and ionization in the MS source. By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification can be achieved, as the ratio corrects for variations in sample recovery and instrument response. This method is crucial for monitoring DMAc in environmental samples or biological matrices where complex sample composition can affect analytical results. medchemexpress.comshimadzu.com Furthermore, deuterium-labeled compounds can be used as tracers in metabolic studies to follow the fate of a molecule through biological pathways. nih.gov

N,n Dimethylacetamide 2,2,2 D3 As a Specialized Solvent and Reagent in Reaction Chemistry

Role as a Polar Aprotic Medium in Diverse Organic Transformations

N,N-Dimethylacetamide is characterized as a polar aprotic solvent. medchemexpress.com It possesses a high boiling point and is miscible with water and most organic solvents. wikipedia.org These properties make its deuterated analogue, N,N-Dimethylacetamide-2,2,2-D3, an effective medium for a wide array of organic reactions, particularly those sensitive to protic species.

The polar nature of this compound allows it to effectively solvate cations, leaving anions less solvated and thus more reactive. This characteristic is particularly advantageous for reactions involving strong nucleophiles. Unlike protic solvents, it does not form strong hydrogen bonds with nucleophiles, enhancing their reactivity. The chemical structure of DMAc is resistant to bases, making it a suitable solvent for reactions conducted with strong bases like sodium hydroxide (B78521). wikipedia.org

In the field of polymer chemistry, DMAc is a crucial solvent for the synthesis of various polymers. atamanchemicals.comtaylorandfrancis.com It is employed as a reaction medium for the production of fibers such as polyacrylonitrile (B21495) and spandex. wikipedia.org Its high solvating power and stability under polymerization conditions make this compound a suitable medium for creating specialized, isotopically labeled polymers for research and material science applications.

The utility of this compound extends to the dissolution and processing of a broad spectrum of polymers. Its excellent solvating capability is leveraged in the polymer industry for high-molecular-weight polymers and synthetic resins. atamanchemicals.comchemicalbook.com It can effectively dissolve a variety of synthetic polymers, facilitating processes such as film casting and fiber spinning.

Table 1: Synthetic Polymers Soluble in N,N-Dimethylacetamide

| Polymer Class | Examples | Industrial Application |

|---|---|---|

| Polyacrylonitrile | - | Textile fibers |

| Polyvinyl chloride | - | Pipes, films, insulation |

| Polyamides | - | Fibers, engineering plastics |

| Polyimides | - | High-performance films, coatings |

| Linear Polyesters | - | Fibers, films |

This table highlights the diverse range of synthetic polymers for which N,N-Dimethylacetamide and its deuterated analogues serve as an effective solvent. atamanchemicals.com

Beyond synthetic polymers, DMAc is also instrumental in processing certain biopolymers. For instance, it is a key component in solvent systems designed to dissolve chitin (B13524) and cellulose (B213188) derivatives, which are notoriously difficult to dissolve in common solvents. atamanchemicals.com

A significant application of DMAc is in the analysis of cellulose. A solution of lithium chloride (LiCl) in DMAc creates a powerful solvent system capable of dissolving cellulose to form a true molecular dispersion. wikipedia.org This discovery has been pivotal for the characterization of cellulose.

The LiCl/DMAc solvent system is widely used in gel permeation chromatography (GPC) to determine the molar mass distribution of cellulose samples. wikipedia.org By dissolving the cellulose without degradation, an accurate analysis of its molecular weight profile can be achieved. The use of this compound in this system can be advantageous for specific analytical techniques, such as neutron scattering, where the contrast between the deuterated solvent and the non-deuterated polymer is beneficial.

Participation in Catalytic Systems and Reaction Media Engineering

This compound is not merely an inert solvent; it can actively participate in and influence catalytic processes. It has been shown that DMAc, in conjunction with palladium chloride, forms an efficient catalytic system for the oxidation of internal olefins to carbonyl compounds without causing isomerization. atamanchemicals.com

Furthermore, DMAc can function as a catalyst in its own right in a variety of reactions, including:

Cyclization

Halogenation

Cyanidation

Alkylation

Dehydrogenation

In these roles, it often enhances the yield of the primary products. atamanchemicals.comchemicalbook.com The engineering of reaction media using deuterated solvents like this compound can provide mechanistic insights through kinetic isotope effect studies.

Deuterated N,N-Dimethylacetamide as a Synthon and Source of Molecular Fragments in Targeted Syntheses

Beyond its role as a solvent, N,N-Dimethylacetamide is recognized as a multipurpose reagent capable of providing molecular fragments for the synthesis of various compounds. chemicalbook.commdpi.com It can serve as a source of hydrogen, carbon, nitrogen, and oxygen atoms under different reaction conditions. mdpi.com

Table 2: Molecular Fragments Provided by N,N-Dimethylacetamide in Synthesis

| Fragment | Description |

|---|---|

| H | Hydrogen atom |

| C | Carbon atom |

| CH | Methine group |

| CH₂ | Methylene group |

| NMe₂ | Dimethylamino group |

| C=O | Carbonyl group |

| C=ONMe₂ | Dimethylcarbamoyl group |

This table summarizes the various building blocks that N,N-Dimethylacetamide can contribute to a chemical structure during a reaction. mdpi.com

As a deuterated analogue and a useful isotopically labeled research compound, this compound serves as a valuable synthon for introducing a deuterated acetyl group (CD₃C(O)-) or other deuterated fragments into a target molecule. chemicalbook.comcdnisotopes.com This is particularly useful in pharmaceutical research for synthesizing internal standards for mass spectrometry or for studying metabolic pathways and reaction mechanisms. medchemexpress.cominvivochem.com Its application as a synthetic intermediate underscores its active role in the construction of complex, isotopically labeled molecules. isotope.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N,N-Dimethylacetamide |

| Lithium chloride |

| Palladium chloride |

| Sodium hydroxide |

| Polyacrylonitrile |

| Polyvinyl chloride |

| Polyamide |

| Polyimide |

| Polyester |

| Polyurethane |

| Cellulose |

Mechanistic Investigations of Chemical Processes Involving N,n Dimethylacetamide 2,2,2 D3

Reaction Pathways of Hydrolysis and Amide Bond Cleavage

The amide bond is known for its high stability, which is attributed to resonance that imparts a double-bond character to the C-N bond. nih.gov However, under certain conditions, this bond can be cleaved. The chemical reactions of N,N-Dimethylacetamide are characteristic of N,N-disubstituted amides. wikipedia.org

Hydrolysis of the acyl-N bond in N,N-Dimethylacetamide occurs in the presence of acid. wikipedia.orgacs.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the stable C-N amide bond to yield acetic acid and a dimethylammonium salt. wikipedia.org

Conversely, N,N-Dimethylacetamide is notably resistant to hydrolysis under basic conditions. wikipedia.orgacs.org This stability makes it a useful solvent for reactions that utilize strong bases. wikipedia.org In basic hydrolysis, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. pearson.com This also forms a tetrahedral intermediate, which then cleaves the C-N bond to produce a carboxylate ion and dimethylamine (B145610). pearson.com The stability of DMAc to bases indicates that this process has a high activation energy.

The general pathways for acid- and base-catalyzed hydrolysis are summarized below.

| Condition | Key Mechanistic Steps | Final Products |

|---|---|---|

| Acidic (e.g., HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Cleavage of C-N bond. | Acetic acid and Dimethylamine Salt (e.g., (CH₃)₂NH₂⁺Cl⁻) wikipedia.org |

| Basic (e.g., OH⁻) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Cleavage of C-N bond. | Carboxylate Ion (CH₃COO⁻) and Dimethylamine ((CH₃)₂NH) pearson.com |

Oxidative Transformations and Formation of Formaldehyde-Related Derivatives

Investigations into impurity formation in certain chemical processes have identified oxidized N,N-Dimethylacetamide as a significant source of formaldehyde-related derivatives. rsc.org When subjected to oxidative conditions, such as treatment with aqueous tert-butyl hydroperoxide (t-BuOOH) or exposure to UV light, DMAc can degrade. rsc.orgresearchgate.net

The primary oxidative pathway involves the N-demethylation of the amide. nih.govsemanticscholar.org In biological systems, this transformation is mediated by cytochrome P450 isozymes, specifically P4502E1, which metabolizes DMAc through N-dealkylation to yield formaldehyde (B43269). nih.gov A similar chemical oxidation process can occur in bulk solvent, generating N-methylacetamide (NMA) and other oxidized species that serve as precursors to formaldehyde. rsc.org These formaldehyde equivalents can then react with other molecules in the reaction mixture. For instance, in the synthesis of ceftolozane, oxidized DMAc was found to be the source of a hemiaminal impurity, which formed from the reaction of an amine with the formaldehyde derivative generated from the solvent. rsc.orgrsc.org

The sequence of this transformation can be outlined as follows:

Oxidation: DMAc undergoes oxidation, leading to the formation of an unstable intermediate.

N-Demethylation: This intermediate decomposes, resulting in the loss of a methyl group and the formation of N-methylacetamide (NMA). rsc.org

Formation of Formaldehyde Source: The oxidative process generates species that can release or act as formaldehyde. rsc.orgrsc.org

Reaction: The generated formaldehyde or its equivalent reacts with other compounds, leading to the formation of derivatives such as hemiaminals. rsc.org

Controlling the level of the primary oxidation product, NMA, below a certain threshold (e.g., 0.13 area%) has been shown to effectively control the formation of subsequent formaldehyde-related impurities. rsc.org

Characterization of Solvation Dynamics and Solvent-Solute Interactions

N,N-Dimethylacetamide-2,2,2-D3, like its non-deuterated counterpart, is a polar aprotic solvent with a high boiling point and is miscible with water and most other organic solvents. atamanchemicals.comwikipedia.org These properties make it a versatile solvent for a wide range of organic reactions and polymer applications. atamanchemicals.com

The solvation properties of DMAc are governed by its molecular structure, which features a large dipole moment. The dominant intermolecular forces in pure liquid DMAc are dipole-dipole interactions and van der Waals forces. researchgate.net The spatial arrangement of molecules in liquid DMAc is believed to be similar to a random closely-packed system. researchgate.net

When mixed with protic solvents like water, strong solvent-solute interactions occur. Hydrogen bonding is the primary interaction between DMAc and water molecules. researchgate.net Studies suggest that the hetero-component hydrogen bonds (water-DMAc) are more stable than the hydrogen bonds between water molecules themselves. researchgate.net In dilute aqueous solutions, molecular hetero-associates with a suggested structure of H₂O·2DMAc may be formed. researchgate.net The ability of DMAc to form these interactions explains its miscibility with water and its capacity to dissolve a variety of compounds, including cellulose (B213188) in the presence of lithium chloride. wikipedia.org

Elucidation of Intermolecular Association Phenomena in Solution

The intermolecular association of N,N-Dimethylacetamide in its pure liquid state is primarily dictated by electrostatic (dipole-dipole) and van der Waals interactions. researchgate.net Unlike protic solvents such as water or alcohols, DMAc cannot act as a hydrogen bond donor, which limits its capacity for self-association through hydrogen bonding networks.

In solvent mixtures, the association behavior changes significantly. In aqueous solutions, the formation of hydrogen bonds between the carbonyl oxygen of DMAc (a hydrogen bond acceptor) and the hydrogen atoms of water molecules is the dominant intermolecular interaction. researchgate.net This hetero-association disrupts the native structure of both the water and the liquid DMAc. The formation of stable water-DMAc associates influences the physical and chemical properties of the mixture, including its electrochemical activity and solvent power. researchgate.net

The key association phenomena are summarized in the table below.

| System | Dominant Intermolecular Interaction | Nature of Association |

|---|---|---|

| Pure N,N-Dimethylacetamide | Dipole-dipole, van der Waals forces researchgate.net | Self-association without hydrogen bonding. |

| N,N-Dimethylacetamide-Water Mixture | Hydrogen bonding (Water-DMAc) researchgate.net | Hetero-association, forming stable solvent-solute complexes (e.g., H₂O·2DMAc). researchgate.net |

Studies on Deuterium Isotope Effects Mediated by N,n Dimethylacetamide 2,2,2 D3

Kinetic Isotope Effects (KIE) in Rate-Determining Steps of Reactions

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kH/kD). A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For the C-H bond, this effect is typically in the range of 2–7. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation, but the hybridization or steric environment of the atom changes during the reaction.

Solvent Isotope Effects on Chemical Equilibria and Reaction Thermodynamics

When a deuterated solvent is used in place of its protic counterpart, it can influence the rates and equilibria of reactions. This is known as a solvent isotope effect. These effects can arise from differences in the strength of hydrogen/deuterium (B1214612) bonds between the solvent and solutes in the ground and transition states.

There is a lack of specific research focusing on the solvent isotope effects of N,N-Dimethylacetamide-2,2,2-D3 on chemical equilibria and reaction thermodynamics. The majority of studies on solvent isotope effects involving amides have focused on the use of heavy water (D2O) as the solvent with a non-deuterated amide solute. These studies have shown that the thermodynamics of hydration and other solute-solvent interactions can be significantly affected by the isotopic substitution in the solvent. It is plausible that using this compound as a co-solvent could perturb reaction equilibria and thermodynamics, particularly in systems where the acetyl group of the amide is involved in intermolecular interactions that define the equilibrium state. However, without dedicated studies, any such effects remain speculative.

Volumetric Properties of Deuterated Amide-Water Systems

The study of volumetric properties, such as excess molar volume and partial molar volume, provides insights into the molecular interactions and packing efficiencies in liquid mixtures. Research has been conducted on the volumetric properties of N,N-Dimethylacetamide (DMA) in both ordinary water (H2O) and heavy water (D2O).

In a study of binary mixtures of DMA with H2O and D2O at various temperatures, the excess molar volumes (VmE) were found to be negative across the entire composition range. This indicates that the volume of the mixture is less than the sum of the volumes of the individual components, suggesting strong intermolecular interactions, such as hydrogen bonding, between the amide and water molecules. The minimum in the VmE curves, which signifies the strongest interaction, was observed at a DMA mole fraction of approximately 0.4. Notably, at each temperature, the minimum was slightly deeper for the (D2O + DMA) mixtures compared to the (H2O + DMA) mixtures, and this difference diminished as the temperature increased.

The partial molar volume of DMA exhibits a sharp minimum in the water-rich region, which is more pronounced at lower temperatures and is deeper in D2O than in H2O. This again points to stronger interactions in the deuterated solvent system.

Excess Molar Volumes (VmE) of (DMA + H2O) and (DMA + D2O) Mixtures at Different Temperatures

| Temperature (K) | Mole Fraction DMA (xDMA) | VmE (cm3·mol-1) in H2O | VmE (cm3·mol-1) in D2O |

|---|---|---|---|

| 277.13 | 0.2 | -0.55 | -0.58 |

| 0.4 | -0.85 | -0.89 | |

| 0.6 | -0.80 | -0.83 | |

| 298.15 | 0.2 | -0.45 | -0.47 |

| 0.4 | -0.70 | -0.73 | |

| 0.6 | -0.65 | -0.68 | |

| 318.15 | 0.2 | -0.35 | -0.36 |

| 0.4 | -0.55 | -0.57 | |

| 0.6 | -0.50 | -0.52 |

Note: The data in this table is illustrative and based on the trends described in the research literature. Actual experimental values may vary.

Deuterium-Induced Perturbations in Molecular Structure and Electronic Properties

The substitution of hydrogen with deuterium can lead to subtle changes in bond lengths, bond angles, and vibrational frequencies, which in turn can affect the electronic properties of a molecule. The C-D bond is slightly shorter and stronger than the C-H bond.

Isotopic Tracing for Mechanistic Elucidation in Complex Systems

Deuterium-labeled compounds are invaluable tools as isotopic tracers for elucidating reaction mechanisms. By tracking the position of the deuterium atoms in the products of a reaction, it is possible to infer the pathways of bond-breaking and bond-forming events.

While there are no specific published examples of this compound being used as an isotopic tracer to elucidate a complex reaction mechanism, its potential for such applications is clear. For instance, in reactions where N,N-Dimethylacetamide acts as a reactant or a catalyst, the use of the deuterated analogue could help to determine whether the acetyl methyl group is involved in any proton transfer or rearrangement steps. If the deuterium atoms are found to have moved to a different position in the product molecules or to have been exchanged with protons from the reaction medium, this would provide strong evidence for the involvement of this group in the reaction mechanism. Stable heavy isotopes of hydrogen and other elements are frequently incorporated into drug molecules to serve as tracers for quantification during drug development.

Applications in Pharmacological and Biological Research Using N,n Dimethylacetamide 2,2,2 D3

Utilization in Active Pharmaceutical Ingredient (API) Synthesis and Drug Formulation

N,N-Dimethylacetamide is widely employed as a polar, aprotic solvent in the synthesis of numerous pharmaceuticals, including antibiotics and pesticides, due to its ability to dissolve a wide range of organic compounds and high molecular-weight polymers. atamanchemicals.comchemicalbook.com It is also used as an excipient in drug formulations to improve the solubility of lipophilic or poorly water-soluble APIs. atamanchemicals.comtaylorandfrancis.com

While direct large-scale use of N,N-Dimethylacetamide-2,2,2-D3 as a bulk solvent in API synthesis is not common due to its cost, it serves critical roles in research and development. Its primary application is as an internal standard for quantitative analysis using mass spectrometry during drug synthesis and formulation processes. The mass shift of +3 atomic mass units provides a clear distinction from the non-deuterated form, enabling precise quantification. sigmaaldrich.com Furthermore, it can be used in mechanistic studies to trace the metabolic fate of the solvent or excipient itself when co-administered with an API.

Investigation of Excipient Functionality and Drug Delivery Enhancement

N,N-Dimethylacetamide is an FDA-approved excipient commonly used as a vehicle for drug delivery. chemicalbook.comnih.govpharmaexcipients.com It is particularly useful in formulations for drugs with poor aqueous solubility. taylorandfrancis.com Historically considered biologically inert, recent research has revealed that DMA possesses its own bioactivity, challenging its status as an inactive vehicle. nih.govpharmaexcipients.comresearchgate.net This discovery necessitates a re-evaluation of its role in drug formulations.

Exploration of Deuterium's Impact on Drug Pharmacokinetics and Metabolism

The substitution of hydrogen with deuterium (B1214612) can significantly alter the pharmacokinetic profile of a molecule through the kinetic isotope effect (KIE). nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. researchgate.net This effect is particularly relevant for metabolic pathways where C-H bond breaking is the rate-limiting step, such as those mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

N,N-Dimethylacetamide is metabolized in the liver primarily by CYP enzymes through N-demethylation. chemicalbook.comnih.gov Deuteration at the acetyl methyl group, as in this compound, would not directly affect N-demethylation. However, if this compound were used as a building block in a larger API, deuteration at a metabolically active site could slow the rate of metabolism. nih.gov This can lead to several advantageous changes in pharmacokinetics:

Increased drug exposure: Slower metabolism can increase the area under the plasma concentration-time curve (AUC). researchgate.net

Increased half-life: The drug remains in the system for a longer period.

Reduced metabolite load: Lower formation of potentially toxic or inactive metabolites. nih.gov

Improved bioavailability: A greater proportion of the drug reaches systemic circulation. nih.gov

The principles of this "deuterium effect" are demonstrated in studies of other drugs. For instance, the N-methyl deuteration of enzalutamide resulted in significantly lower metabolic clearance and higher plasma concentrations compared to the non-deuterated version. nih.govresearchgate.net

| Parameter | Enzalutamide (Non-deuterated) | d3-Enzalutamide (Deuterated) | Percentage Change |

|---|---|---|---|

| Cmax | - | - | +35% |

| AUC(0-t) | - | - | +102% |

| In Vitro CLint (Human Microsomes) | - | - | -72.9% |

Data adapted from studies on enzalutamide to illustrate the potential impact of deuteration. nih.govresearchgate.net Cmax = Maximum plasma concentration; AUC = Area under the curve; CLint = Intrinsic clearance.

Research on Potential Biological Activities of N,N-Dimethylacetamide Analogs

Contrary to its long-held status as an inert solvent, research has uncovered significant biological activities for N,N-Dimethylacetamide (DMA), the non-deuterated parent compound of this compound. nih.govdntb.gov.ua These findings position DMA and its analogs as subjects of interest for therapeutic applications. This compound serves as a critical tool in these investigations, helping to elucidate metabolic pathways and the stability of these analogs.

DMA has been shown to possess potent anti-inflammatory properties. nih.gov Research demonstrates that it can suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). fortunejournals.comnih.govstjohns.edu The primary mechanism for this effect is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govfortunejournals.comnih.gov DMA prevents the degradation of IκBα, an inhibitory protein, which in turn keeps NF-κB sequestered in the cytoplasm and prevents it from initiating the transcription of inflammatory genes. nih.govfortunejournals.com This activity has been observed in various in vitro and in vivo models, including studies on inflammatory bowel disease and preterm birth. nih.govfortunejournals.com

Studies have explored the interaction of DMA with essential biological elements. It has been found that DMA can form a charge-transfer complex with iodine. raco.cat This interaction is significant because it suggests DMA could interfere with iodine's availability for crucial physiological processes, such as the synthesis of thyroid hormones. raco.cat The biosynthesis of these hormones depends on the incorporation of iodine into tyrosine residues of the thyroglobulin protein. raco.cat By sequestering iodine, DMA may act as an anti-thyroid agent, a potential biological activity that warrants further investigation. raco.catraco.cat

A significant area of research has focused on the effects of DMA on bone health. researchgate.netresearchgate.net It has been discovered that DMA is epigenetically active, capable of binding to bromodomains, which are readers of histone acetylation marks involved in transcriptional regulation. nih.govdntb.gov.ua This activity leads to two key effects on bone remodeling:

Inhibition of Osteoclastogenesis: DMA inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govresearchgate.net This action suggests potential as a treatment for osteoporosis. researchgate.netdntb.gov.ua

Enhancement of Bone Regeneration: In vivo studies have shown that DMA enhances bone regeneration. nih.govresearchgate.netmdpi.com When incorporated into biodegradable membranes used in guided bone regeneration procedures, DMA significantly improved bone formation in animal models. researchgate.netmdpi.com

| Biological Activity | Mechanism/Target | Observed Effect | Therapeutic Potential |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB pathway | Suppresses pro-inflammatory cytokine secretion fortunejournals.comnih.gov | Inflammatory Bowel Disease, Preterm Birth nih.govfortunejournals.com |

| Anti-thyroid | Forms charge-transfer complex with iodine raco.cat | Interferes with iodine incorporation raco.cat | Thyroid disorders |

| Bone Health | Binds bromodomains nih.govdntb.gov.ua | Inhibits osteoclastogenesis, enhances bone regeneration nih.govresearchgate.net | Osteoporosis, Guided Bone Regeneration researchgate.netmdpi.com |

Preclinical Research on Systemic Effects in Animal Models

Preclinical research data specifically detailing the systemic effects of this compound in animal models are not extensively available in the public domain. The majority of published toxicological and pharmacological research has focused on the non-deuterated parent compound, N,N-Dimethylacetamide (DMA). Deuterium substitution is a strategy used in medicinal chemistry to potentially alter the pharmacokinetic and metabolic profiles of a compound. medchemexpress.com However, without specific studies on the deuterated analogue, a direct report on its systemic effects cannot be provided.

The systemic effects of the non-deuterated form, N,N-Dimethylacetamide, have been evaluated in various animal models, primarily in rats and mice. These studies have investigated the effects of different routes of administration, including oral, inhalation, and intravenous.

General Observations in Animal Models Exposed to N,N-Dimethylacetamide:

In rats, single high oral doses of DMA have been shown to cause significant toxicity, including mortality. fda.gov Chronic inhalation exposure in both rats and mice has led to morphological changes in the liver, such as increased liver weights, focal hepatic cystic degeneration, and accumulation of lipofuscin/hemosiderin in Kupffer cells. fda.govnih.gov

Hepatic Effects:

The liver is a primary target organ for DMA toxicity. Inhalation studies in rats have demonstrated a range of dose-dependent liver toxicities. fda.gov These include increased liver weights, hepatic peliosis, and biliary hyperplasia. fda.govnih.gov In mice, chronic inhalation has also resulted in increased absolute liver weights and centrilobular single cell necrosis. fda.govnih.gov Microscopic examination of the liver in rats exposed to DMA has revealed hepatocellular hypertrophy and cytoplasmic vacuolation. nih.gov

Renal and Other Systemic Effects:

In addition to hepatic effects, studies have noted impacts on other organ systems. Male rats exposed to high concentrations of DMA via inhalation showed significantly higher absolute and relative kidney weights, which was associated with an increase in the severity of chronic progressive nephropathy. nih.gov Systemic effects such as transient weight loss have been observed in rats following single oral doses of DMA. fda.gov Chronic inhalation studies also reported a decrease in body weight and body weight gain in rats at high exposure levels. fda.govnih.gov

Biochemical and Hematological Parameters:

Changes in serum chemistry have been documented in animal studies with DMA. Increased serum sorbitol dehydrogenase activity was observed in rats exposed to high concentrations. nih.gov Furthermore, female rats showed significantly higher serum cholesterol and glucose concentrations at certain exposure levels. nih.gov No significant hematological changes were observed in either rats or mice in these chronic inhalation studies. nih.gov

Interactive Data Table: Summary of Systemic Effects of N,N-Dimethylacetamide in Animal Models

Below is a summary of findings from preclinical studies on the non-deuterated compound, N,N-Dimethylacetamide.

| Animal Model | Route of Administration | Observed Systemic Effects |

| Rat | Oral | Mortality at high doses, transient weight loss, restlessness, irritability, decreased weight gain. fda.gov |

| Rat | Inhalation | Increased liver weight, focal hepatic cystic degeneration, hepatic peliosis, biliary hyperplasia, accumulation of lipofuscin/hemosiderin in Kupffer cells, increased kidney weight, chronic progressive nephropathy, decreased body weight gain, increased serum sorbitol dehydrogenase, cholesterol, and glucose. fda.govnih.gov |

| Mouse | Inhalation | Increased absolute liver weights, accumulation of lipofuscin/hemosiderin in Kupffer cells, centrilobular single cell necrosis, retinal atrophy in females. fda.govnih.gov |

| Rabbit | Subcutaneous | Lethality at high doses. fda.gov |

It is important to reiterate that these findings pertain to N,N-Dimethylacetamide. The systemic effects of this compound could differ due to the deuterium isotope effect, which can alter the rate of metabolism and potentially the toxicological profile. However, without specific preclinical data for the deuterated compound, any such differences remain hypothetical.

Future Prospects and Emerging Research Frontiers for N,n Dimethylacetamide 2,2,2 D3

Integration with Artificial Intelligence and Machine learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is opening new avenues for the discovery and development of molecules with desired properties. In this context, N,N-Dimethylacetamide-2,2,2-D3 is becoming a valuable entity for the development of predictive models and automated synthesis platforms.

Machine learning algorithms are being trained on large datasets of chemical reactions and molecular properties to predict reaction outcomes, optimize reaction conditions, and even design novel molecules. For instance, ML models have been used to study the physicochemical properties of binary solvent systems, including those containing N,N-Dimethylacetamide. researchgate.net These predictive capabilities can be extended to deuterated compounds like this compound to forecast their behavior in various chemical environments, thereby accelerating the design of experiments and reducing the need for extensive empirical testing.

The integration of AI and ML in chemical discovery is expected to enhance the efficiency and precision of research involving deuterated compounds. As more data on the behavior of molecules like this compound becomes available, the accuracy and predictive power of these computational tools will continue to improve, fostering innovation in areas ranging from drug discovery to materials science.

Design of Novel Materials and Nanostructures Utilizing Deuterated Amides

The incorporation of deuterium (B1214612) into molecules can subtly alter their physical and chemical properties, a phenomenon that is being increasingly exploited in the design of novel materials and nanostructures. While the direct application of this compound in this area is an emerging field, the unique characteristics of deuterated amides suggest significant potential.

N,N-Dimethylacetamide is a versatile solvent widely used in the polymer and fiber industries for its excellent dissolving power for a variety of polymers, including polyacrylonitrile (B21495) and polyamides. atamanchemicals.comchemicalbook.com The substitution of protium with deuterium in the solvent molecule can influence intermolecular interactions, such as hydrogen bonding, which can in turn affect the self-assembly and final properties of polymeric materials. wikipedia.org

The kinetic isotope effect, a result of the mass difference between hydrogen and deuterium, can also be a tool in controlling polymerization reactions. By strategically using deuterated monomers or solvents, researchers can potentially influence the rate and stereochemistry of polymer chain growth, leading to materials with tailored microstructures and properties.

While specific research on this compound in the design of novel materials and nanostructures is not yet widely reported, the foundational principles of isotope effects in polymer science and supramolecular chemistry suggest a promising future. Further investigation into how this deuterated amide influences polymer crystallization, film formation, and the creation of self-assembling nanostructures could lead to the development of advanced materials with unique optical, thermal, or mechanical properties.

High-Throughput Screening Methodologies Employing Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery and other fields, enabling the rapid testing of large numbers of compounds. The accuracy and reliability of HTS assays are paramount, and deuterated compounds like this compound play a crucial role as internal standards, particularly in mass spectrometry-based screening methods. texilajournal.comlcms.cz

In liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), which are widely used in HTS, matrix effects can significantly impact the accuracy of quantification. chromatographyonline.com Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for mitigating these effects. scispace.comnebiolab.com

This compound, being chemically identical to its non-deuterated counterpart, co-elutes with the analyte during chromatographic separation. texilajournal.com This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, allowing for accurate correction and reliable quantification. The use of deuterated standards compensates for variations in sample preparation, injection volume, and instrument response, leading to improved precision and accuracy in HTS data. texilajournal.comlcms.cz

The application of deuterated standards is not limited to drug discovery. In fields such as environmental analysis and food safety, HTS methodologies are employed to screen for pesticides and other contaminants. lcms.cz The use of deuterated analogues as internal standards in these applications enhances the accuracy of quantitative analysis in complex matrices. lcms.cz The commercial availability of this compound as a research chemical and stable isotope-labeled compound facilitates its use in these critical screening applications. lgcstandards.comchemicalbook.com

Interdisciplinary Contributions to Green and Sustainable Chemistry

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using safer chemicals and solvents. yale.eduacs.orgsigmaaldrich.comepa.gov The use of deuterated compounds, including this compound, can contribute to these goals in several interdisciplinary areas.

One of the core tenets of green chemistry is the prevention of waste. labmanager.com Isotopic labeling with stable isotopes like deuterium is a powerful technique for studying reaction mechanisms and metabolic pathways. wikipedia.orgsynmr.inresearchgate.net By providing a clearer understanding of these processes, researchers can design more efficient and selective reactions that generate less waste. The use of this compound as a deuterated solvent or reagent in such studies can facilitate the development of more sustainable chemical syntheses. synmr.in

The principle of designing safer chemicals is another area where deuterated compounds can have an impact. The substitution of hydrogen with deuterium can alter the metabolic pathways of a molecule, potentially leading to the formation of less toxic metabolites. nih.gov This "metabolic switching" is a strategy being explored in drug discovery to design safer and more effective pharmaceuticals. scispace.com While N,N-Dimethylacetamide itself has some toxicity concerns, wikipedia.org studying the metabolic fate of its deuterated isotopologue could provide insights into designing safer amide-based solvents and molecules.

Furthermore, the use of deuterated standards in analytical chemistry, as discussed in the previous section, contributes to the principle of real-time analysis for pollution prevention. acs.org By enabling more accurate and reliable monitoring of chemical processes and environmental samples, these standards help in controlling and minimizing the release of hazardous substances.

While the direct environmental benefits of using a deuterated solvent on a large scale are still a subject of research, its application as a tool in developing greener chemical processes and products highlights its interdisciplinary contribution to sustainable chemistry.

常见问题

Q. What are the key synthetic methodologies for preparing N,N-Dimethylacetamide-2,2,2-D3 with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium incorporation via deuterated starting materials. For example, deuterated acetic acid (CD₃COOH) or ethanol-2,2,2-D3 ( ) can be used in multi-step reactions. A common approach involves reacting deuterated acetyl chloride (CD₃COCl) with dimethylamine derivatives under controlled conditions to minimize proton exchange. Post-synthetic purification via fractional distillation or chromatography ensures isotopic purity ≥98 atom% D, as specified in reagent catalogs ( ). Reaction optimization (e.g., temperature, solvent selection) is critical to avoid isotopic dilution .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Validates purity (≥99.9%) and detects non-deuterated impurities ().

- Nuclear Magnetic Resonance (¹H/²H NMR) : Confirms deuterium incorporation by observing suppressed ¹H signals in the CD₃ group ().

- Mass Spectrometry (MS) : Quantifies isotopic enrichment using molecular ion clusters (e.g., m/z 90.13 for CD₃CON(CH₃)₂) ().

- Fourier-Transform Infrared (FTIR) : Identifies vibrational shifts in C-D vs. C-H bonds (e.g., ~2100 cm⁻¹ for C-D stretches) ().

Cross-validation across these methods ensures accurate characterization .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation ().

- Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent decomposition ().

- Waste Disposal : Segregate deuterated waste and consult institutional guidelines for hazardous solvent disposal ().

Refer to Safety Data Sheets (SDS) for GHS hazard codes (e.g., H319, H335) and emergency procedures () .

Advanced Research Questions

Q. How can this compound be strategically employed in NMR-based reaction monitoring?

- Methodological Answer : As a deuterated solvent, it reduces ¹H signal interference in reaction mixtures. For example, in kinetic studies of acid-catalyzed reactions, the CD₃ group avoids overlap with reactant/product protons. Pre-saturate the solvent’s residual ¹H signals (e.g., CON(CH₃)₂) using presaturation pulses. Validate solvent inertness via control experiments to rule out deuterium exchange with labile protons in reactants ( ) .

Q. What isotopic effects arise when replacing CH₃ with CD₃ in N,N-Dimethylacetamide, and how do they influence reaction kinetics?

- Methodological Answer : The kinetic isotope effect (KIE) from C-D bonds (vs. C-H) slows reactions involving bond cleavage at the deuterated site. For instance, in SN2 reactions where the CD₃ group is adjacent to the reaction center, rate constants may decrease by a factor of ~6–10 due to higher bond dissociation energy of C-D. Use Eyring analysis (variable-temperature kinetics) to quantify KIE. Computational modeling (DFT) can further elucidate transition-state isotope effects ( ) .

Q. How can researchers address contradictions in experimental data caused by isotopic impurities in this compound?

- Methodological Answer :

- Purity Verification : Regularly calibrate GC/MS systems with certified standards (e.g., 99 atom% D) to detect trace non-deuterated impurities ().

- Blank Corrections : Subtract background signals from protonated contaminants in spectroscopic data ().

- Batch Consistency : Source reagents from suppliers providing lot-specific isotopic certificates ().

Statistical tools (e.g., Grubbs’ test) identify outliers attributable to impurity-driven artifacts .

Q. What solvent-specific considerations apply when using this compound in polar aprotic reaction systems?

- Methodological Answer :

- Solubility : Deuterated DMAc maintains high polarity (ε ≈ 37.8) but may slightly alter solubility profiles vs. non-deuterated DMAc due to isotopic mass differences. Pre-screen solubility for deuterated reactants ().

- Reaction Compatibility : Avoid prolonged exposure to strong acids/bases to prevent deuterium loss via exchange. For example, in Lewis acid-catalyzed reactions, monitor deuterium retention via ²H NMR ().

- Viscosity : Higher viscosity of deuterated solvents may necessitate adjusted stirring rates in heterogeneous systems () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。